molecular formula C12H14ClN3 B2648079 Benzyl[(pyrimidin-5-yl)methyl]amine hydrochloride CAS No. 2193059-35-5

Benzyl[(pyrimidin-5-yl)methyl]amine hydrochloride

Cat. No.: B2648079
CAS No.: 2193059-35-5
M. Wt: 235.72
InChI Key: TYZWXCQCPZZVBP-UHFFFAOYSA-N
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Description

Benzyl[(pyrimidin-5-yl)methyl]amine hydrochloride is an organic compound with the molecular formula C12H13N3•HCl. This amine hydrochloride salt features a pyrimidine heterocycle, a structure of high importance in medicinal chemistry and chemical biology. Pyrimidine derivatives are widely studied as core scaffolds in the development of kinase inhibitors and other biologically active molecules . Related benzylamine-substituted nitrogen heterocycles have demonstrated significant research value in the field of anticancer agent development. Specifically, structural analogs have been identified as potent antimitotic agents that inhibit tumor cell growth by targeting tubulin polymerization, a critical process in cell division . Furthermore, such compounds are of particular interest because some analogs are not subject to P-glycoprotein (Pgp) or Multidrug Resistance Protein 1 (MRP1) mediated tumor resistance, a common cause of treatment failure with existing chemotherapeutics like Vinca alkaloids and taxanes . The benzyl and pyrimidine groups in its structure make it a versatile building block (synthon) for further chemical synthesis, including the construction of more complex molecules for pharmaceutical research and materials science. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-phenyl-N-(pyrimidin-5-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.ClH/c1-2-4-11(5-3-1)6-13-7-12-8-14-10-15-9-12;/h1-5,8-10,13H,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZWXCQCPZZVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CN=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[(pyrimidin-5-yl)methyl]amine hydrochloride typically involves the reaction of benzylamine with pyrimidine-5-carbaldehyde under acidic conditions to form the intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Benzyl[(pyrimidin-5-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl or pyrimidinyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Chemistry

Benzyl[(pyrimidin-5-yl)methyl]amine hydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, making it valuable for developing new compounds in organic chemistry.

Biology

The compound is significant in biological research, particularly in studying enzyme inhibition and receptor binding. Due to its structural similarity to biologically active molecules, it can mimic nucleotide structures, allowing it to bind to active sites on enzymes or receptors. This interaction can modulate biochemical pathways and has implications for therapeutic applications .

Industry

In industrial applications, this compound may be utilized in the production of specialty chemicals and materials with specific properties. Its versatility in chemical synthesis opens avenues for developing new products across various sectors.

Case Study 1: Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition of growth at specific concentrations .

Case Study 2: Antiviral Properties

Another study highlighted the antiviral potential of related pyrimidine derivatives, which inhibit viral replication by interfering with pyrimidine biosynthesis pathways. These findings suggest that this compound could play a role in developing antiviral therapies .

Data Table: Summary of Applications

Application AreaDescription
ChemistryIntermediate for synthesizing complex organic molecules
BiologyStudy of enzyme inhibition and receptor binding
IndustryProduction of specialty chemicals with specific properties
AntimicrobialInhibition of bacterial growth
AntiviralInterference with viral replication pathways

Mechanism of Action

The mechanism of action of Benzyl[(pyrimidin-5-yl)methyl]amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can mimic the structure of nucleotides, allowing the compound to bind to active sites on enzymes or receptors, thereby inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

The structural and functional attributes of Benzyl[(pyrimidin-5-yl)methyl]amine hydrochloride can be contextualized by comparing it to analogous amine hydrochlorides. One such compound, (6-Propyl-1,3-benzodioxol-5-yl)amine hydrochloride (), serves as a relevant comparator due to its shared classification as an aromatic amine hydrochloride but distinct structural features. Below is a detailed analysis:

Structural and Physicochemical Differences
Parameter This compound (6-Propyl-1,3-benzodioxol-5-yl)amine Hydrochloride
Core Structure Pyrimidine (C₄H₃N₂) + Benzyl (C₆H₅CH₂) 1,3-Benzodioxole (C₆H₄O₂)
Substituents Methylamine linker, Benzyl group Propyl group (C₃H₇) at position 6
Molecular Formula C₁₂H₁₄N₃·HCl (calc. MW: 240.72 g/mol) C₁₀H₁₃NO₂·HCl (calc. MW: 215.68 g/mol)
Aromatic System Electron-deficient pyrimidine Electron-rich benzodioxole (oxygen-containing ring)
Solubility Moderate in polar solvents (e.g., water, ethanol) Likely lower due to hydrophobic propyl group

Key Observations :

  • The pyrimidine ring in the primary compound may enhance interactions with biological targets requiring nitrogen-based hydrogen bonding (e.g., enzyme active sites).
  • The propyl substituent in (6-Propyl-1,3-benzodioxol-5-yl)amine hydrochloride introduces steric bulk and hydrophobicity, which could reduce aqueous solubility compared to the benzyl-pyrimidine derivative.

Functional Insights :

Biological Activity

Benzyl[(pyrimidin-5-yl)methyl]amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H13_{13}ClN2_2 and a molecular weight of 232.7 g/mol. The compound features a benzyl group attached to a pyrimidine ring, which is known for its biological relevance due to structural similarities with nucleotides.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyrimidine moiety can mimic nucleotide structures, allowing the compound to bind to active sites on enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can influence several biochemical pathways, leading to therapeutic effects.

Biological Activities

This compound has been evaluated for several biological activities:

  • Enzyme Inhibition : The compound has shown promise in studies related to enzyme inhibition, particularly in the context of antimalarial activity. Its structural similarity to other biologically active molecules enables it to inhibit target enzymes effectively .
  • Antimicrobial Activity : Research indicates that derivatives of pyrimidine compounds exhibit a wide range of antimicrobial activities. This compound may share these properties, though specific studies are needed for direct confirmation .
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's .

Antimalarial Activity Study

A study evaluated the antimalarial efficacy of various pyrimidine derivatives, including those structurally related to this compound. The findings indicated that modifications in the pyrimidine structure significantly influenced the antimalarial activity. For instance, certain analogs demonstrated enhanced potency against Plasmodium falciparum with EC50_{50} values in the low nanomolar range .

CompoundEC50_{50} (nM)Structural Modifications
Compound 121.0 ± 2.1Fluorinated analog
Compound 238.6 ± 1.8Methoxylated analog
Benzyl[(pyrimidin-5-yl)methyl]amine HClTBDN/A

Enzyme Inhibition Study

In another study, this compound was assessed for its inhibitory effects on AChE and butyrylcholinesterase (BuChE). The results suggested that this compound could be a lead candidate for further development in treating Alzheimer's disease due to its dual inhibition profile .

EnzymeIC50_{50} (μM)
AChE5.90 ± 0.07
BuChE6.76 ± 0.04

Q & A

Q. What are the optimal synthetic routes for Benzyl[(pyrimidin-5-yl)methyl]amine hydrochloride, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions to form the pyrimidine core, followed by benzylation of the amine group using benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Hydrochloride salt formation via treatment with HCl to enhance solubility and stability . Key parameters include temperature control (e.g., 90°C for substitution reactions), solvent selection (DMF for benzylation), and catalyst use (e.g., palladium for coupling steps). Monitoring via TLC and NMR ensures intermediate purity .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • NMR spectroscopy (¹H/¹³C) to verify substitution patterns on the pyrimidine and benzyl groups .
  • Mass spectrometry (MS) for molecular weight confirmation .
  • HPLC to assess purity (>98% recommended for biological assays) . X-ray crystallography (using programs like WinGX) can resolve ambiguities in stereochemistry .

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?

The hydrochloride salt enhances aqueous solubility, critical for in vitro assays, and stabilizes the compound against degradation during storage. Comparative studies with freebase forms show improved bioavailability in pharmacokinetic models .

Advanced Research Questions

Q. How can researchers address contradictions in reported IC₅₀ values for enzyme inhibition assays involving this compound?

Discrepancies may arise from:

  • Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) .
  • Enzyme sources : Recombinant vs. native enzymes may exhibit differing binding affinities .
  • Compound purity : Impurities >2% can skew results; validate via HPLC and elemental analysis . Standardized protocols (e.g., fixed DMSO ≤0.1%) and orthogonal assays (e.g., SPR for binding kinetics) are recommended .

Q. What strategies optimize multi-step synthesis to minimize by-products like dehalogenated intermediates?

  • Catalyst optimization : Use Pd/C or CuI for selective coupling, reducing undesired side reactions .
  • Stepwise purification : Isolate intermediates after each step via column chromatography or recrystallization .
  • In situ monitoring : Real-time FTIR or Raman spectroscopy detects reactive intermediates, enabling rapid adjustments .

Q. How do structural modifications (e.g., substituent position on pyrimidine) affect biological activity?

Comparative studies with analogs show:

  • Pyrimidine-5-yl substitution enhances binding to kinase targets (e.g., EGFR) due to optimal π-π stacking .
  • Benzyl group methylation at the ortho position reduces metabolic clearance in hepatic microsome assays . A SAR table summarizing key modifications and activity trends is recommended for rational design :
ModificationTarget Affinity (Ki, nM)Metabolic Stability (t₁/₂, min)
Pyrimidin-5-yl (parent)12 ± 1.545 ± 3
Pyrimidin-2-yl220 ± 1512 ± 1
4-Methoxybenzyl18 ± 260 ± 5

Q. What computational methods are suitable for predicting the compound’s interaction with novel biological targets?

  • Molecular docking (AutoDock Vina) to screen against protein databases, prioritizing targets with high complementarity to the benzyl-pyrimidine scaffold .
  • MD simulations (GROMACS) assess binding stability over time, identifying key residues for mutagenesis studies .
  • QSAR models built using datasets from PubChem BioAssay can predict off-target effects .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s neuroprotective vs. cytotoxic effects in different cell lines?

  • Cell line variability : Primary neurons vs. immortalized lines (e.g., SH-SY5Y) may exhibit divergent metabolic pathways .
  • Dose-dependent effects : Cytotoxicity often emerges at >50 μM, while neuroprotection is observed at 1–10 μM .
  • Assay endpoints : MTT assays measure mitochondrial activity, which may not correlate with apoptosis markers (e.g., caspase-3) . Validate with multiplexed assays (e.g., Luminex) .

Methodological Resources

  • Synthetic Protocols : Refer to for step-by-step guidelines.
  • Analytical Standards : Use USP-grade reagents and cross-validate spectra with PubChem data .
  • Computational Tools : Access WinGX for crystallography and PubChem’s BioActivity data for target prioritization.

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